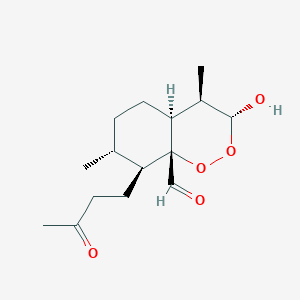
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde typically involves multiple steps, including the formation of the benzo[c][1,2]dioxine ring system and the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Benzo[c][1,2]dioxine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The hydroxy, methyl, and oxobutyl groups can be introduced through various organic reactions such as hydroxylation, methylation, and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxobutyl group can be reduced to a hydroxyl group.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxobutyl group would yield a hydroxyl group.
科学的研究の応用
Chemistry
In chemistry, (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent due to its unique structure and functional groups. It could be investigated for its biological activity and potential use in drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde would depend on its specific interactions with molecular targets. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde include other benzo[c][1,2]dioxine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which can confer unique chemical and biological properties
生物活性
(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde is a complex organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements that can influence its interaction with biological targets.
1. Antioxidant Properties
Research indicates that compounds similar to (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells.
2. Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can mitigate this response are of great interest in pharmacology.
3. Antimicrobial Activity
Preliminary investigations suggest that (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives may exhibit antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.
The biological activities of (3R,4R,4aS,7R,8S,8aR)-hexahydro compounds are thought to be mediated through several mechanisms:
- Redox Modulation: By influencing redox states within cells.
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.
- Membrane Interaction: Altering membrane fluidity and function which could affect microbial viability.
Case Study 1: Antioxidant Activity
A study conducted on structurally related compounds demonstrated a significant reduction in lipid peroxidation levels when treated with (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives. This suggests a strong capacity for scavenging reactive oxygen species (ROS) .
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Case Study 3: Antimicrobial Efficacy
Testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .
Data Summary Table
特性
IUPAC Name |
(3R,4R,4aS,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-9-4-6-13-11(3)14(18)19-20-15(13,8-16)12(9)7-5-10(2)17/h8-9,11-14,18H,4-7H2,1-3H3/t9-,11-,12+,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOVOHHLWAEFU-MVVLZTAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OOC2(C1CCC(=O)C)C=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](OO[C@@]2([C@H]1CCC(=O)C)C=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














